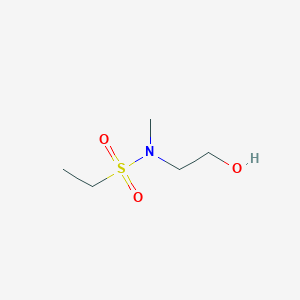![molecular formula C9H6N4O3S B8427401 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8427401.png)
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to an acetyl group, which is further connected to the benzothiazole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-chloroacetyl benzothiazole with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to around 90°C for several hours with continuous stirring. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for forming triazoles.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be used for reducing the azido group.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl group.
Major Products Formed
Triazoles: Formed through click chemistry with alkynes.
Amines: Formed by reducing the azido group.
Ketones: Formed by oxidizing the hydroxyl group.
Aplicaciones Científicas De Investigación
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in click chemistry.
Biology: Utilized in the study of biomolecular interactions and labeling of biomolecules due to its azido group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the development of new materials and polymers with specific functional properties
Mecanismo De Acción
The mechanism of action of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved vary based on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Azidoacetyl-4-hydroxybenzothiazole: Similar structure but lacks the 3H-benzothiazol-2-one core.
4-Hydroxy-3H-benzothiazol-2-one: Lacks the azido and acetyl groups.
2-Azido-2-deoxyglucose: Contains an azido group but is structurally different as it is a sugar derivative.
Uniqueness
7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is unique due to its combination of an azido group, acetyl group, and benzothiazole core. This unique structure allows it to participate in a variety of chemical reactions, making it versatile for multiple scientific applications .
Propiedades
Fórmula molecular |
C9H6N4O3S |
|---|---|
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
7-(2-azidoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H6N4O3S/c10-13-11-3-6(15)4-1-2-5(14)7-8(4)17-9(16)12-7/h1-2,14H,3H2,(H,12,16) |
Clave InChI |
WAIPKZDWTPJYJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(=O)CN=[N+]=[N-])SC(=O)N2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-(3-Fluoro-4-methoxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8427395.png)


![1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,5-chloro-n-[(1s)-1-[(4-fluorophenyl)methyl]-2-[4-[methyl[(2-nitrophenyl)sulfonyl]amino]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B8427418.png)
![(R)-methyl 9-fluoro-11b-methyl-6-oxo-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-7-carboxylate](/img/structure/B8427422.png)
